molecular formula C9H8BrN3 B14772694 3-Bromo-1-(o-tolyl)-1H-1,2,4-triazole

3-Bromo-1-(o-tolyl)-1H-1,2,4-triazole

Cat. No.: B14772694
M. Wt: 238.08 g/mol
InChI Key: YITAUPNDDDNBEC-UHFFFAOYSA-N
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Description

3-Bromo-1-(o-tolyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a bromine atom and an o-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(o-tolyl)-1H-1,2,4-triazole typically involves the reaction of o-tolyl hydrazine with bromine and a suitable triazole precursor. One common method includes the use of hydrazine hydrate and bromine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(o-tolyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 1-(o-tolyl)-1H-1,2,4-triazole derivatives, while oxidation reactions can produce triazole N-oxides .

Scientific Research Applications

3-Bromo-1-(o-tolyl)-1H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-1-(o-tolyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromine atom and the triazole ring can participate in various binding interactions with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-(o-tolyl)-1H-pyrazole
  • 3-Bromo-1-methyl-2-(o-tolyl)naphthalene

Uniqueness

3-Bromo-1-(o-tolyl)-1H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications .

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

3-bromo-1-(2-methylphenyl)-1,2,4-triazole

InChI

InChI=1S/C9H8BrN3/c1-7-4-2-3-5-8(7)13-6-11-9(10)12-13/h2-6H,1H3

InChI Key

YITAUPNDDDNBEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C=NC(=N2)Br

Origin of Product

United States

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